molecular formula C7H12O2 B2637348 exo-8-Oxabicyclo[3.2.1]octan-3-ol CAS No. 160813-27-4

exo-8-Oxabicyclo[3.2.1]octan-3-ol

Cat. No.: B2637348
CAS No.: 160813-27-4
M. Wt: 128.171
InChI Key: CSGTZGMKSPXFEQ-POBXSPIYSA-N
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Description

exo-8-Oxabicyclo[3.2.1]octan-3-ol: is a bicyclic organic compound with the molecular formula C7H12O2. It is characterized by a unique structure that includes an oxygen atom incorporated into a bicyclic ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-8-Oxabicyclo[3.2.1]octan-3-ol can be achieved through several methods. One common approach involves the tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates. This method utilizes gold(I)-catalyzed reactions to produce enantiomerically pure 8-oxabicyclo[3.2.1]octanes . Another method involves a tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and ZnBr2 .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the aforementioned synthetic routes can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

exo-8-Oxabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

exo-8-Oxabicyclo[3.2.1]octan-3-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

exo-8-Oxabicyclo[3.2.1]octan-3-ol is unique due to its specific oxygen-containing bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

(1R,5S)-8-oxabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2/t5?,6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGTZGMKSPXFEQ-DGUCWDHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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